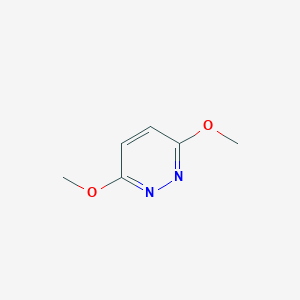

3,6-Dimethoxypyridazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 69820. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,6-dimethoxypyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-9-5-3-4-6(10-2)8-7-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKQOBAGKDBSVEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80196692 | |

| Record name | Pyridazine, 3,6-dimethoxy- (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4603-59-2 | |

| Record name | 3,6-Dimethoxypyridazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004603592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Dimethoxypyridazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69820 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridazine, 3,6-dimethoxy- (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-DIMETHOXYPYRIDAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CD8K2NYA0E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,6-Dimethoxypyridazine for Researchers and Drug Development Professionals

Introduction

3,6-Dimethoxypyridazine, identified by the CAS number 4603-59-2, is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the realms of pharmaceutical development and synthetic organic chemistry.[1][2][3] Its unique molecular architecture, featuring a pyridazine core substituted with two methoxy groups, imparts a distinct reactivity profile, making it a valuable intermediate and building block for the synthesis of more complex molecular entities. This guide aims to provide a comprehensive overview of this compound, encompassing its physicochemical properties, synthesis, reactivity, applications, and safety considerations. The insights provided herein are intended to support researchers and scientists in leveraging the full potential of this versatile molecule in their discovery and development endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in research and synthesis. The compound presents as a white crystalline powder and is characterized by its stability under standard conditions.[2] A summary of its key properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 4603-59-2 | [1][3] |

| Molecular Formula | C6H8N2O2 | [1][3] |

| Molecular Weight | 140.14 g/mol | [1][3] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 106 °C | [1] |

| Boiling Point | 297.4 °C at 760 mmHg | [1][2] |

| Density | 1.131 g/cm³ | [1][2] |

| Flash Point | 109.1 °C | [1] |

| Refractive Index | 1.489 | [1] |

| Topological Polar Surface Area | 44.2 Ų | [1][3] |

| XLogP3 | 0.2 | [1][3] |

Synthesis of this compound

The most prevalent and industrially scalable synthesis of this compound involves the nucleophilic aromatic substitution of 3,6-dichloropyridazine with sodium methoxide.[1] This reaction proceeds efficiently due to the electron-deficient nature of the pyridazine ring, which is further activated by the two chlorine atoms, making the carbon atoms at the 3 and 6 positions susceptible to nucleophilic attack.

The workflow for this synthesis can be visualized as follows:

Sources

3,6-Dimethoxypyridazine chemical structure and IUPAC name

An In-Depth Technical Guide to 3,6-Dimethoxypyridazine: Structure, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It delves into the core chemical principles of this compound, from its fundamental structure to its synthesis and critical applications as a versatile building block in modern chemistry.

Introduction: The Role of this compound in Heterocyclic Chemistry

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among these, pyridazine derivatives are of significant interest due to their unique electronic properties and biological activities. This compound (CAS No: 4603-59-2) is a key member of this family, distinguished by the symmetrical placement of two methoxy groups on the pyridazine ring. These electron-donating groups modulate the reactivity of the heterocyclic core, making it a valuable intermediate for constructing more complex molecular architectures.[1][2] This guide provides an in-depth exploration of its chemical identity, a validated synthetic protocol, and an overview of its applications, grounded in established scientific principles.

Molecular Identity and Physicochemical Properties

A precise understanding of a compound's structure and physical properties is the foundation of all subsequent experimental work. This section details the fundamental characteristics of this compound.

Chemical Structure and IUPAC Nomenclature

The definitive IUPAC name for this compound is This compound .[3] Its structure consists of a six-membered pyridazine ring, which is an aromatic heterocycle containing two adjacent nitrogen atoms. Methoxy groups (-OCH₃) are substituted at the C3 and C6 positions.

DOT Diagram: Chemical Structure of this compound

Caption: 2D structure of this compound.

Core Identifiers and Properties

For unambiguous identification and experimental planning, the following identifiers and properties are critical. This data is aggregated from established chemical databases.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 4603-59-2 | [4] |

| Molecular Formula | C₆H₈N₂O₂ | [3] |

| Molecular Weight | 140.14 g/mol | [3] |

| Appearance | White to off-white crystalline solid/powder | [5], [2] |

| Melting Point | 106 °C | [6] |

| Boiling Point | 297.4 °C at 760 mmHg | [4], [7] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and methanol. | [5] |

| SMILES | COC1=CC=C(NN=C1)OC | [3] |

Spectroscopic Profile: Elucidating the Molecular Fingerprint

Spectroscopic analysis is indispensable for confirming the identity, purity, and structure of a synthesized compound. The symmetrical nature of this compound leads to a relatively simple and interpretable spectroscopic profile.

-

¹H NMR Spectroscopy : The symmetry of the molecule results in a simplified spectrum. The two methoxy groups (-OCH₃) are chemically equivalent, producing a single, sharp singlet integrating to six protons. The two protons on the pyridazine ring (at C4 and C5) are also equivalent, giving rise to another singlet integrating to two protons.

-

¹³C NMR Spectroscopy : The spectrum will show three distinct signals corresponding to the three unique carbon environments: one for the two equivalent methoxy carbons, one for the two equivalent ring carbons attached to the methoxy groups (C3 and C6), and one for the two equivalent unsubstituted ring carbons (C4 and C5).

-

Infrared (IR) Spectroscopy : The IR spectrum provides confirmation of key functional groups. Characteristic peaks include C-H stretching vibrations from the methyl and aromatic groups, C=N and C=C stretching vibrations from the pyridazine ring, and strong C-O stretching bands characteristic of the methoxy ethers.[3]

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak (M+) is expected at an m/z value corresponding to the molecular weight (approximately 140.06).[7]

Synthesis Protocol: From Dichloride to Dimethoxy Product

The most prevalent and efficient synthesis of this compound involves a nucleophilic aromatic substitution reaction starting from 3,6-dichloropyridazine. The rationale for this choice is the high reactivity of the chlorine atoms, which are excellent leaving groups, and the ready availability of the starting material.

Reaction Principle and Workflow

The core transformation is the displacement of two chloride ions by two methoxide ions. Sodium methoxide serves as the source of the nucleophilic methoxide. The reaction is typically conducted in methanol, which acts as both a solvent and a reagent source in equilibrium with the sodium methoxide.

DOT Diagram: Synthesis Workflow

Caption: General workflow for synthesizing this compound.

Detailed Experimental Protocol

This protocol is a self-validating system; successful completion of each step and confirmation with the spectroscopic data provided in Section 3 ensures the integrity of the final product.

Materials and Reagents:

-

3,6-Dichloropyridazine

-

Sodium methoxide (solid or as a solution in methanol)

-

Methanol (anhydrous)

-

Dichloromethane

-

Magnesium sulfate (anhydrous)

-

Deionized water

Procedure:

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, charge 3,6-dichloropyridazine (1 equivalent).

-

Solvent Addition : Add anhydrous methanol to dissolve the starting material.

-

Nucleophile Addition : Carefully add sodium methoxide (approximately 2.7 equivalents) to the solution. The reaction is exothermic; addition may need to be controlled.[4]

-

Reaction Execution : Heat the reaction mixture to 70°C and maintain for 12-16 hours (overnight).[4] The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up :

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with dichloromethane.

-

Wash the organic solution with deionized water twice to remove inorganic salts and excess methanol.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator.

-

-

Purification : The crude product can be purified by recrystallization from an appropriate solvent system (e.g., water or an ethanol/water mixture) or by silica gel column chromatography to yield a white crystalline solid.[8]

-

Characterization : Confirm the product's identity and purity using the spectroscopic methods outlined in Section 3 (NMR, IR, MS).

Applications in Research and Development

This compound is not typically an end-product but rather a crucial intermediate. Its value lies in the reactivity of its core structure.

-

Pharmaceutical Intermediate : It serves as a foundational scaffold for the synthesis of more complex molecules with potential biological activity. The pyridazine core is a known pharmacophore, and the methoxy groups can be readily converted to other functionalities or serve to modulate the electronic properties of the final compound. It is used in the synthesis of compounds ranging from antibiotics to plant growth promoters.[2][5]

-

Building Block in Organic Synthesis : The nitrogen atoms in the ring can be quaternized or act as ligands, while the methoxy groups can be demethylated to yield the corresponding pyridazinones. These transformations open pathways to a wide variety of other heterocyclic systems.[5]

Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical reagent.

Hazard Profile:

-

Irritation : this compound may cause skin, eye, and respiratory irritation.[5][9]

-

Handling : Always handle in a well-ventilated area or a fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust.[5][10]

-

Storage : Store in a tightly sealed container in a cool, dry, and dark place. Keep it away from strong oxidizing agents.[5][9]

First Aid Measures:

-

Eye Contact : Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.[9]

-

Skin Contact : Wash off with soap and plenty of water. If irritation persists, seek medical advice.[9]

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[9][11]

-

Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[9]

DOT Diagram: Emergency Response Logic

Caption: A simplified workflow for responding to chemical exposure.

Conclusion

This compound is a fundamentally important heterocyclic compound whose utility is rooted in its straightforward synthesis and versatile reactivity. Its symmetrical structure provides a clean starting point for complex synthetic campaigns, particularly in the fields of medicinal chemistry and materials science. This guide has provided the essential technical knowledge—from its molecular identity and spectroscopic signature to a validated synthesis protocol and safety guidelines—to empower researchers to confidently and effectively utilize this valuable chemical building block in their work.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (2024). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN104478810A - Synthetic method for 3,6-dihydroxypyridazine.

-

DC Fine Chemicals. (2025). Safety Data Sheet. Retrieved from [Link]

- Google Patents. (n.d.). CN111285811B - Preparation method of 3, 6-dihydroxypyridazine.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Chemical Properties and Uses of this compound. Retrieved from [Link]

-

PubMed. (2010). Complete analysis of the 1H and 13C NMR spectra of diastereomeric mixtures.... Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C6H8N2O2 | CID 78348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. chembk.com [chembk.com]

- 6. 4603-59-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 3,6-Dimethyl Pyridazine synthesis - chemicalbook [chemicalbook.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. fishersci.com [fishersci.com]

A Comprehensive Spectroscopic Guide to 3,6-Dimethoxypyridazine for Advanced Research

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 3,6-dimethoxypyridazine (CAS No: 4603-59-2), a key heterocyclic compound utilized in organic synthesis and as a pharmaceutical intermediate.[1][2][3] A thorough understanding of its spectroscopic signature is paramount for researchers in drug development and materials science for identity confirmation, purity assessment, and structural elucidation. This document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to offer a holistic and practical reference.

Compound Profile:

-

Chemical Name: this compound

-

Molecular Formula: C₆H₈N₂O₂[1]

-

Key Applications: Serves as a versatile building block in the synthesis of complex active pharmaceutical ingredients and in broader chemical research and development.[2][3]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, its inherent symmetry simplifies the spectra, making signal assignment straightforward. Due to the plane of symmetry bisecting the N-N bond, the two methoxy groups are chemically equivalent, as are the two protons and their corresponding carbons on the pyridazine ring.

¹H NMR Spectroscopy

Expertise & Experience: The proton NMR spectrum is expected to be simple, showing only two distinct signals. The integration ratio of these signals is a critical self-validation checkpoint; it should correspond directly to the number of protons in each unique environment (6 methoxy protons vs. 2 ring protons). The choice of a deuterated solvent like Chloroform-d (CDCl₃) or DMSO-d₆ is standard, selected for its ability to dissolve the analyte without introducing interfering proton signals.[6]

Predicted ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0 - 7.2 | Singlet | 2H | H-4, H-5 (Aromatic) |

| ~4.1 - 4.2 | Singlet | 6H | 2 x -OCH₃ (Methoxy) |

Authoritative Grounding: The pyridazine ring protons appear in the aromatic region, while the methoxy protons are found further upfield. The exact chemical shifts can be influenced by solvent effects and concentration. The symmetrical nature of the molecule leads to the observation of singlets for both proton environments.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Instrumentation: Place the NMR tube in the spectrometer's probe.

-

Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Standard acquisition parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform. Phase the spectrum and integrate the signals. Reference the spectrum to the TMS signal.

¹³C NMR Spectroscopy

Expertise & Experience: The proton-decoupled ¹³C NMR spectrum is also simplified by the molecule's symmetry, predicting three distinct carbon signals. The carbon atoms attached to the electronegative oxygen and nitrogen atoms (C3/C6) are expected to be the most deshielded, appearing furthest downfield.

¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment |

| ~163 | C-3, C-6 |

| ~120 | C-4, C-5 |

| ~55 | -OCH₃ |

Note: This data is based on publicly available spectra from SpectraBase.[4]

Authoritative Grounding: The chemical shifts are consistent with values reported for similar aromatic methoxy compounds. The significant downfield shift of C-3 and C-6 is due to the direct attachment to both a ring nitrogen and an exocyclic oxygen, creating a highly electron-deficient environment.[7]

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial to reduce acquisition time due to the lower natural abundance of ¹³C.

-

Instrumentation: Utilize a 75 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This involves broadband decoupling of proton frequencies to produce singlets for all carbon signals, simplifying the spectrum. A larger number of scans is typically required compared to ¹H NMR.

-

Processing: Process the FID with a Fourier transform. Reference the spectrum using the solvent signal (e.g., CDCl₃ at δ = 77.16 ppm).

Caption: Standardized workflow for NMR sample analysis.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy excels at identifying functional groups. For this compound, the key diagnostic peaks will be associated with the aromatic ring and the methoxy groups. The absence of certain bands (e.g., broad -OH or sharp C=O stretches) is a crucial self-validating measure of sample purity. Attenuated Total Reflectance (ATR) is a common modern technique that requires minimal sample preparation.

FTIR Spectral Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-3100 | Medium-Weak | Aromatic C-H Stretch |

| ~2850-2950 | Medium | Aliphatic C-H Stretch (-OCH₃) |

| ~1580-1620 | Strong | C=N / C=C Stretch (in-ring) |

| ~1250-1300 | Strong | Aryl-O Stretch (Asymmetric) |

| ~1020-1050 | Strong | Aryl-O Stretch (Symmetric) |

Note: This data is based on publicly available spectra from Wiley-VCH GmbH, acquired on a Bruker IFS 88 C instrument using a KBr-Pellet technique.[4]

Authoritative Grounding: The spectrum is dominated by vibrations characteristic of an aromatic ether. The strong absorption around 1250-1300 cm⁻¹ is a classic indicator of the aryl-O bond stretch.[8] The C=N and C=C stretching vibrations of the pyridazine ring are also prominent in the fingerprint region.[8]

Experimental Protocol: ATR-FTIR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum. The background should be a flat line.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Lower the instrument's pressure arm to ensure firm contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹). Identify and label the major absorption bands corresponding to the molecule's functional groups.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the molecular weight and, through fragmentation analysis, crucial structural information. For this compound, the molecular ion peak (M⁺) is expected to be prominent. The choice of ionization technique is key; Electron Ionization (EI) is a common, high-energy method that induces predictable fragmentation, which is invaluable for structural confirmation.

GC-MS (EI) Data:

| m/z | Relative Intensity | Assignment |

| 140 | High | [M]⁺ (Molecular Ion) |

| 125 | Moderate | [M - CH₃]⁺ |

| 111 | Low | [M - CHO]⁺ or [M - N]⁺ (rearrangement) |

| 97 | Moderate | [M - CH₃ - CO]⁺ |

| 69 | High | [M - OCH₃ - N₂]⁺ |

Note: This data is based on publicly available GC-MS spectra from the NIST Mass Spectrometry Data Center.[4]

Authoritative Grounding: The fragmentation pattern is consistent with related methoxy-substituted aromatic compounds. The initial loss of a methyl radical (•CH₃) to form the m/z 125 ion is a characteristic fragmentation pathway for methyl ethers. Subsequent losses of neutral molecules like CO and N₂ lead to the other observed fragments.

Experimental Protocol: GC-MS (EI) Analysis

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The compound will travel through a capillary column (e.g., a DB-5ms), separating it from any impurities. The oven temperature program should be optimized to ensure good peak shape.

-

Ionization and Mass Analysis: As the compound elutes from the GC column, it enters the MS ion source where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer (e.g., a quadrupole).

-

Data Analysis: Analyze the resulting mass spectrum. Identify the molecular ion peak to confirm the molecular weight. Correlate the major fragment ions with the known structure of the molecule to provide definitive identification.

Sources

- 1. echemi.com [echemi.com]

- 2. chembk.com [chembk.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C6H8N2O2 | CID 78348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. pure.uva.nl [pure.uva.nl]

- 7. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemistry Online @ UTSC [utsc.utoronto.ca]

Solubility and stability of 3,6-Dimethoxypyridazine in common solvents

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Topic: Solubility and Stability of 3,6-Dimethoxypyridazine

Introduction: The Pivotal Role of this compound in Modern Synthesis

This compound (CAS No: 4603-59-2, SMILES: COC1=NN=C(C=C1)OC) is a heterocyclic compound that has emerged as a critical building block in pharmaceutical and chemical research and development.[1][2] Its utility as a pharmaceutical intermediate stems from the versatile reactivity of the pyridazine core, which is amenable to a variety of synthetic transformations.[1] For professionals in drug development, process chemistry, and formulation science, a comprehensive understanding of the physicochemical properties of this intermediate is not merely academic—it is a prerequisite for success. The solubility dictates the choice of reaction media, purification strategies, and formulation vehicles, while the stability profile governs storage conditions, shelf-life, and the impurity profile of active pharmaceutical ingredients (APIs).

This technical guide moves beyond a simple recitation of physical constants. It is designed to provide a deep, mechanistic understanding of the solubility and stability characteristics of this compound. We will explore its behavior in common solvents, elucidate potential degradation pathways, and provide robust, self-validating experimental protocols to empower researchers to generate the precise data required for their specific applications.

Part 1: The Solubility Profile of this compound

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] The molecular structure of this compound—featuring a polar pyridazine ring with two nitrogen heteroatoms and two ether-like methoxy groups—suggests a nuanced solubility profile. The molecule possesses both hydrogen bond acceptors (the nitrogen and oxygen atoms) and a non-polar hydrocarbon framework. Its computed partition coefficient (XLogP3) of 0.2 indicates a relatively balanced hydrophilic-lipophilic character, leaning slightly towards hydrophilicity.[4]

Predicted Solubility in Common Laboratory Solvents

The following table summarizes the predicted qualitative solubility of this compound based on fundamental chemical principles of polarity and intermolecular forces.[5]

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Soluble | The methoxy groups and ring nitrogens can form hydrogen bonds with protic solvents. Solubility in water is likely moderate due to the competing non-polar ring structure. A melting point of 106°C suggests strong crystal lattice energy, which can limit solubility in water.[4] |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Very Soluble | Strong dipole-dipole interactions between the solvent and the polar pyridazine ring are expected to lead to good solvation. |

| Low-Polarity / Halogenated | Dichloromethane (DCM), Chloroform | Soluble | Capable of dissolving moderately polar compounds. |

| Non-Polar | Hexane, Toluene | Insoluble to Sparingly Soluble | The overall polarity of the molecule is likely too high for significant miscibility with non-polar aliphatic or aromatic hydrocarbon solvents. |

Experimental Protocol: Quantitative Solubility Determination

To move from prediction to precise quantification, the following isothermal shake-flask method is recommended. This protocol is a self-validating system for generating reliable solubility data at a specified temperature (e.g., 25 °C).

Objective: To determine the equilibrium solubility of this compound in a chosen solvent.

Materials:

-

This compound (purity >99%)[1]

-

Selected analytical grade solvents

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis Spectrophotometer

Methodology:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5 mL) of the test solvent. The goal is to have undissolved solid remaining at equilibrium.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled orbital shaker set to 25 °C. Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached. A longer period (48-72 hours) is recommended to be certain.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette or syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved micro-particles.

-

Quantification:

-

Accurately dilute the filtered sample with the test solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated analytical method (HPLC-UV is preferred for its specificity).

-

The concentration is determined against a standard calibration curve prepared from known concentrations of this compound.

-

-

Calculation: The solubility (S) is calculated using the following formula:

-

S (mg/mL) = (Concentration from analysis) × (Dilution Factor)

-

Visualization: Solubility Determination Workflow

Part 2: The Chemical Stability Profile

This compound is generally reported as a stable compound under standard ambient storage conditions.[1][6] However, for drug development and process chemistry, "stable" is a relative term. It is crucial to understand the compound's liabilities under stress conditions to predict potential degradation products, establish appropriate storage and handling protocols, and develop stability-indicating analytical methods.

Potential Degradation Pathways

The structure of this compound suggests two primary potential degradation pathways under forced conditions:

-

Hydrolysis: The methoxy groups are essentially ether linkages on an aromatic ring. Under strong acidic or basic conditions, particularly at elevated temperatures, these groups can undergo hydrolysis to form 3-methoxy-6-hydroxypyridazine and, ultimately, 3,6-dihydroxypyridazine.

-

Oxidation: The electron-rich pyridazine ring could be susceptible to oxidation, potentially leading to N-oxide formation or ring-opening byproducts, although this typically requires strong oxidizing agents.

-

Photodegradation: Aromatic nitrogen-containing heterocycles can be susceptible to degradation upon exposure to high-intensity UV light. The specific photoproducts are difficult to predict without experimental data.

Visualization: Hypothetical Hydrolytic Degradation

Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is essential for identifying degradation products and developing a stability-indicating analytical method.[7]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 Acetonitrile:Water)

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Temperature-controlled oven, Photostability chamber

Methodology:

-

Sample Preparation: Prepare multiple aliquots of the stock solution.

-

Acidic Hydrolysis: To one aliquot, add HCl to a final concentration of 0.1 N. Heat at 60-80 °C for a specified time (e.g., 24 hours).

-

Basic Hydrolysis: To another aliquot, add NaOH to a final concentration of 0.1 N. Heat at 60-80 °C for a specified time.

-

Oxidative Degradation: To a third aliquot, add H₂O₂ to a final concentration of 3-30%. Keep at room temperature for a specified time.

-

Thermal Degradation: Place an aliquot in an oven at a high temperature (e.g., 80-100 °C) for a specified time.

-

Photolytic Degradation: Expose an aliquot to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

Control Samples: Maintain an unstressed sample at room temperature and protected from light.

-

Analysis: After the designated exposure time, neutralize the acidic and basic samples. Analyze all stressed samples and the control sample by a suitable analytical method, typically a gradient RP-HPLC method, to separate the parent peak from any new peaks corresponding to degradation products.

Developing a Stability-Indicating Analytical Method (RP-HPLC)

The core of a stability study is an analytical method that can resolve the active compound from any degradation products and impurities.[8][9][10]

Objective: To develop an RP-HPLC method capable of separating this compound from its potential degradation products.

Typical Starting Conditions:

-

Column: C18, 250 x 4.6 mm, 5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 90%) over 20-30 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (determined by UV scan, likely around 254-270 nm).

-

Column Temperature: 25-30 °C

Method Validation: The method must be validated according to ICH guidelines, demonstrating specificity (using results from the forced degradation study), linearity, accuracy, precision, and robustness.

Visualization: Stability Study Workflow

Conclusion

This compound is a foundational intermediate whose physicochemical properties are paramount to its successful application. While it is a chemically stable entity under standard conditions, this guide provides the necessary framework for a deeper investigation. The predicted solubility profile serves as a starting point for solvent selection in synthesis and formulation. More critically, the detailed experimental protocols for quantitative solubility and stability assessment provide researchers with a robust, self-validating system to generate the specific, high-quality data essential for process optimization, formulation development, and regulatory compliance. By understanding the causality behind these experimental choices and potential degradation pathways, scientists can harness the full potential of this compound with confidence and scientific integrity.

References

- Title: Experiment: Solubility of Organic & Inorganic Compounds Source: Course Hero URL

- Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS Source: Course Hero URL

- Source: NINGBO INNO PHARMCHEM CO.,LTD.

- Title: SAFETY DATA SHEET - Sigma-Aldrich Source: Sigma-Aldrich URL

- Title: Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis Source: Cengage Learning URL

- Title: Solubility of Organic Compounds Source: University of Toronto URL

- Title: CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility Source: SALTISE URL

- Title: this compound (cas 4603-59-2)

- Title: this compound | C6H8N2O2 | CID 78348 Source: PubChem URL

- Title: 4603-59-2, this compound Formula Source: ECHEMI URL

- Title: 4603-59-2(this compound)

- Title: Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring Source: Pharmacia URL

- Title: Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR)

- Title: Understanding and evaluation of different degradation pathways and stability of drug product with active substance prone to chemical and physical degradation Source: ResearchGate URL

- Title: Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma Source: Journal of Pharmaceutical Negative Results URL

- Title: Proposed degradation pathways of pyridine derivatives in bacteria...

- Title: SAFETY DATA SHEET - Thermo Fisher Scientific Source: Thermo Fisher Scientific URL

- Title: A New Validated Stability Indicating RP-HPLC Method for Simultaneous Estimation of Pyridoxine Hydrochloride and Meclizine Hydrochloride in Pharmaceutical Solid Dosage Forms Source: ResearchGate URL

- Title: Analytical Methods Source: RSC Publishing URL

- Title: Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative Source: ResearchGate URL

- Title: 3-Amino-2,6-dimethoxypyridine monohydrochloride | CAS 80789-72-6 Source: Santa Cruz Biotechnology URL

- Title: Structure of 2,6-Dihydroxypyridine 3-hydroxylase from a Nicotine-degrading Pathway Source: ResearchGate URL

- Title: SAFETY DATA SHEET - Fisher Scientific Source: Fisher Scientific URL

- Title: Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31 Source: PMC - NIH URL

- Title: ANALYTICAL METHODS - Toxicological Profile for Diazinon Source: NCBI Bookshelf - NIH URL

- Title: Solvent Miscibility Table Source: Sigma-Aldrich URL

- Title: The common degradation pathways of RDX.

- Title: Common Solvents Used in Organic Chemistry: Table of Properties Source: Sigma-Aldrich URL

- Title: Analytical Methods for the Determination of Diamorphine (Heroin)

- Title: Solubility of 6-Chloropyridazin-3-amine in Different Solvents Source: ResearchGate URL

- Title: Analytical Methods for the Determination of Diamorphine (Heroin)

- Title: Cross-Validation of Analytical Methods for Disodium Pyridine-2,6-dicarboxylate Quantification: A Comparative Guide Source: Benchchem URL

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C6H8N2O2 | CID 78348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.ws [chem.ws]

- 4. echemi.com [echemi.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. Page loading... [wap.guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]

- 9. pnrjournal.com [pnrjournal.com]

- 10. researchgate.net [researchgate.net]

The Enduring Scaffold: A Technical Guide to the Discovery and Historical Synthesis of Pyridazine Derivatives

Foreword: The Pyridazine Paradox—From Obscurity to a Privileged Scaffold

For the modern medicinal chemist, the pyridazine ring is a familiar and valuable tool. Characterized by its unique physicochemical properties—a high dipole moment, robust hydrogen-bonding capacity, and a π-deficient nature—it serves as a versatile scaffold in drug design.[1][2] Its incorporation can enhance aqueous solubility, modulate pharmacokinetic profiles, and create critical interactions with biological targets.[3] This has led to its presence in recently approved drugs like the GnRH receptor antagonist relugolix and the TYK2 inhibitor deucravacitinib, marking its arrival as a truly privileged structure in pharmaceuticals.[2]

Yet, this was not always so. Unlike its isomeric cousins, pyrimidine and pyrazine, the pyridazine ring system is not found in nature, a fact that largely relegated it to academic curiosity for nearly a century after its discovery.[4][5] Its journey from a laboratory footnote to a cornerstone of modern drug discovery is a story of synthetic innovation, mechanistic understanding, and the relentless pursuit of molecular function. This guide provides an in-depth exploration of that journey, detailing the pivotal discoveries and synthetic methodologies that have defined pyridazine chemistry. We will examine the causality behind key experimental choices, present validated protocols, and trace the evolution from classical condensations to the sophisticated catalytic systems used today.

Chapter 1: The Dawn of Pyridazine Chemistry (Late 19th Century)

The story of pyridazine begins not with a direct synthesis of the parent heterocycle, but with the derivatized structures that hinted at its existence. The intellectual groundwork was laid by two giants of 19th-century organic chemistry: Emil Fischer and Theodor Curtius.

Fischer's Seminal Condensation (1886)

While deeply immersed in his landmark work on the synthesis of indole derivatives, Emil Fischer made an observation that would first bring a pyridazine structure to light.[5][6] In 1886, he reported that the condensation of phenylhydrazine with levulinic acid (a 1,4-ketoacid) did not yield an indole, but rather a new heterocyclic system.[5][7]

Causality of the Reaction: Fischer's choice of reactants was driven by his goal to form a phenylhydrazone, a key intermediate in his indole synthesis.[6] Levulinic acid provided the necessary ketone functionality. However, the presence of the carboxylic acid at the 4-position relative to the ketone created an unforeseen reaction pathway. Instead of the expected C-C bond formation for indole synthesis, an intramolecular condensation occurred between the terminal hydrazine nitrogen and the carboxylic acid, leading to a stable, six-membered ring after dehydration. This serendipitous discovery produced the first synthesized pyridazine derivative, specifically a pyridazinone.[4][8]

The First Synthesis of the Parent Ring and the Role of Hydrazine

While Fischer created a derivative, the parent pyridazine heterocycle was first prepared by Tauber in 1895 via a multi-step process involving the oxidation of benzocinnoline followed by decarboxylation.[4][8] However, the true key to unlocking pyridazine synthesis was the availability of its fundamental building block: hydrazine (N₂H₄).

Theodor Curtius's discovery of hydrazine was a critical enabler for the field.[9][10] His work, including the development of the Curtius rearrangement which proceeds through an azide intermediate, provided chemists with a reliable source of the N-N synthon required for building the pyridazine core.[9][11][12] With hydrazine in hand, the most intuitive and enduring strategy for pyridazine synthesis became clear: the condensation of a C₄ fragment with a N₂ fragment.

Chapter 2: The Classical Pillar: Synthesis from 1,4-Dicarbonyl Precursors

The most direct and foundational method for constructing the pyridazine ring is the condensation of a 1,4-dicarbonyl compound with hydrazine. This approach, conceptually related to the Paal-Knorr synthesis of furans and pyrroles, remains a workhorse of heterocyclic chemistry.[13][14][15]

The core principle is the reaction of hydrazine or its derivatives with a substrate containing two carbonyl groups (or their equivalents) separated by two carbon atoms. This C-C-C-C backbone readily undergoes a double condensation with the two nucleophilic nitrogens of hydrazine to form a dihydropyridazine intermediate, which can then be oxidized to the aromatic pyridazine.[16]

Diagram: General Mechanism of Pyridazine Synthesis from 1,4-Diketones

Caption: The classical Paal-Knorr type synthesis of pyridazines.

Scope and Experimental Considerations

The versatility of this method lies in the wide variety of accessible 1,4-dicarbonyl precursors.

| Precursor Type | Resulting Pyridazine Derivative | Typical Conditions |

| Saturated 1,4-Diketones | Substituted Pyridazines | Hydrazine hydrate in ethanol or acetic acid, often with an oxidant (e.g., air, CrO₃).[16] |

| Unsaturated 1,4-Diketones | Substituted Pyridazines | Hydrazine hydrate in a protic solvent; oxidation is often spontaneous. |

| γ-Ketoacids / γ-Ketoesters | Pyridazinones | Hydrazine hydrate in refluxing ethanol or acetic acid.[4][8] |

| Maleic Anhydrides | Pyridazinediones | Hydrazine hydrochloride in boiling water.[17] |

Causality Behind Experimental Choices:

-

Solvent: Protic solvents like ethanol or acetic acid are used to facilitate proton transfer during the condensation and dehydration steps. Acetic acid can also serve as a catalyst.

-

Hydrazine Source: Hydrazine hydrate is the most common and cost-effective source. Substituted hydrazines (e.g., phenylhydrazine) can be used to generate N-substituted pyridazinium salts.

-

Oxidation: For saturated diketone precursors, the initially formed dihydropyridazine is not aromatic and requires a separate oxidation step to achieve the stable aromatic ring. Mild oxidants are often sufficient, and sometimes atmospheric oxygen is enough. For unsaturated precursors, the final dehydration step directly yields the aromatic product.

Protocol: Synthesis of 6-Hydroxy-4-methylpyridazin-3(2H)-one

This protocol is a representative example of pyridazine synthesis starting from a maleic anhydride derivative, a common and efficient method for producing pyridazinediones.[17]

Materials:

-

Methylmaleic anhydride

-

Hydrazine dihydrochloride (H₂NNH₂·2HCl)

-

Deionized water

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Buchner funnel and filter flask

-

Vacuum oven

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve hydrazine dihydrochloride (315 g, 3 mol) in deionized water (700 mL). Bring the solution to a boil with stirring.

-

Anhydride Addition: Add methylmaleic anhydride (336 g, 3 mol) to the boiling solution over a period of 1 minute.

-

Reflux: Continue boiling for an additional 5 minutes.

-

Heating: Reduce the heat and continue to warm the mixture on a steam bath for 5 hours.

-

Crystallization & Isolation: Allow the reaction mixture to cool to room temperature. A large quantity of crystalline product will separate. Collect the crystals by vacuum filtration using a Buchner funnel.

-

Second Crop: Dilute the filtrate with additional water to induce the precipitation of a second crop of crystals. Filter and combine with the first crop.

-

Drying: Dry the combined product at 75°C under reduced pressure. (Expected Yield: ~94%).

Self-Validation: The high yield and crystalline nature of the product are indicative of a successful reaction. The identity and purity of the product would be confirmed by standard analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Chapter 3: The Modern Synthesis Toolkit

While classical condensation reactions are robust, modern drug development demands more precise control over substitution patterns and functional group tolerance. This has driven the development of new synthetic strategies in the last few decades.

Cycloaddition Reactions

Inverse electron-demand Diels-Alder (IEDDA) reactions have emerged as a powerful tool for constructing the pyridazine core with high regioselectivity. In this approach, an electron-deficient diene, such as a 1,2,4,5-tetrazine, reacts with an electron-rich dienophile.

-

Tetrazine Chemistry: The reaction of tetrazines with alkynes or enamines provides a rapid entry into highly substituted pyridazines. The reaction proceeds via a [4+2] cycloaddition, followed by the retro-Diels-Alder extrusion of dinitrogen (N₂) to form the aromatic ring.[18] This method allows for the synthesis of complex pyridazines that would be difficult to access through classical condensation.[19]

-

Triazine Chemistry: More recently, aza-Diels-Alder reactions of 1,2,3-triazines with electron-rich alkynes (e.g., 1-propynylamines) have been developed, offering a metal-free, neutral-condition pathway to functionalized pyridazin-3-amines.[20]

Diagram: Modern IEDDA Synthesis Workflow

Caption: Inverse electron-demand Diels-Alder (IEDDA) approach.

Catalytic and Metal-Mediated Methods

The advent of transition-metal catalysis has further expanded the synthetic chemist's ability to forge and functionalize the pyridazine scaffold.

-

Copper-Catalyzed Cyclizations: Methods involving the copper-catalyzed aerobic cyclization of β,γ-unsaturated hydrazones have been developed to produce 1,6-dihydropyridazines, which can be easily oxidized to the corresponding pyridazines.[19]

-

Palladium-Catalyzed Reactions: Palladium catalysis has been employed in reactions of internal alkynes to form pyridazine products, demonstrating the power of metal catalysis to assemble the core structure.[21]

-

Cross-Coupling Reactions: For pre-formed pyridazine rings, modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) are indispensable. Halogenated pyridazines serve as versatile handles to introduce a wide array of aryl, alkyl, and amino substituents, which is fundamental for structure-activity relationship (SAR) studies in drug discovery.[22]

Chapter 4: Conclusion and Future Outlook

The synthesis of pyridazine derivatives has evolved dramatically from its serendipitous beginnings in Emil Fischer's laboratory. The initial reliance on the robust but limited 1,4-dicarbonyl condensation has given way to a diverse and powerful array of modern synthetic methods. Cycloaddition reactions provide elegant and regioselective pathways to complex scaffolds, while transition-metal catalysis offers unparalleled control over functionalization.

For the researchers, scientists, and drug development professionals of today, the pyridazine ring represents a scaffold of immense potential. Its unique electronic properties continue to be exploited to solve complex challenges in medicinal chemistry, from enhancing solubility to fine-tuning target engagement.[1][2] As synthetic methodologies become even more sophisticated—enabling, for instance, late-stage C-H functionalization—the ability to precisely decorate the pyridazine core will continue to grow. The enduring legacy of this once-obscure heterocycle is a testament to the power of synthetic chemistry to transform molecular curiosities into life-saving innovations.

References

- Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research.

- Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. PubMed.

- The Role of Pyridazine in Pharmaceutical and Agrochemical Industries. (n.d.). Fengchen Group Co., Ltd.

- Asif, M., & Singh, A. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research.

- Synthesis of pyridazines. (n.d.). Organic Chemistry Portal.

- A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (2015). INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES.

- Pyridazine. (n.d.). Wikipedia.

- Pyridazines in Drug Discovery. (n.d.). PharmaBlock.

- Synthesis of Pyridazine. (n.d.). ChemTube3D.

- Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.

- The Chemistry of Pyridazines: Applications in Modern Synthesis. (n.d.). Angene.

- Product Class 8: Pyridazines. (n.d.). Science of Synthesis.

- A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. (2023). International Journal of Creative Research Thoughts (IJCRT).

- Fischer, Emil. (1911). 1911 Encyclopædia Britannica. Wikisource.

- Hermann Emil Fischer – The most outstanding chemist in history. (2016). Comptes Rendus de l'Académie des Sciences.

- Paal-Knorr Synthesis. (n.d.). Alfa Chemistry.

- Aromatic- pyridine synthesis (Paal-Knorr). (n.d.). Organic Mechanisms Online.

- Paal–Knorr synthesis of pyrroles. (2018). RGM College Of Engineering and Technology.

- Theodor Curtius. (n.d.). Wikipedia.

- The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. (n.d.). National Institutes of Health.

- Curtius Rearrangement. (n.d.). Thermo Fisher Scientific.

- Hydrazine. (n.d.). Wikipedia.

- Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. (2024). RSC Publishing.

- Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. (2021). Organic Chemistry Portal.

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. iglobaljournal.com [iglobaljournal.com]

- 5. Pyridazine - Wikipedia [en.wikipedia.org]

- 6. 1911 Encyclopædia Britannica/Fischer, Emil - Wikisource, the free online library [en.wikisource.org]

- 7. Hermann Emil Fischer – The most outstanding chemist in history [comptes-rendus.academie-sciences.fr]

- 8. sphinxsai.com [sphinxsai.com]

- 9. Theodor Curtius - Wikipedia [en.wikipedia.org]

- 10. Hydrazine - Wikipedia [en.wikipedia.org]

- 11. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Curtius Rearrangement | Thermo Fisher Scientific - JP [thermofisher.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Organic Mechanisms Online [orgmech.co.uk]

- 15. rgmcet.edu.in [rgmcet.edu.in]

- 16. chemtube3d.com [chemtube3d.com]

- 17. Thieme E-Books & E-Journals [thieme-connect.de]

- 18. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01286K [pubs.rsc.org]

- 19. Pyridazine synthesis [organic-chemistry.org]

- 20. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]

- 21. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 22. nbinno.com [nbinno.com]

A Theoretical Investigation into the Electronic Landscape of 3,6-Dimethoxypyridazine: A Guide for Rational Drug Design

Abstract

3,6-Dimethoxypyridazine is a heterocyclic scaffold of significant interest in medicinal chemistry, serving as a versatile building block for a range of therapeutic agents.[1][2] Understanding its fundamental electronic properties is paramount for predicting its reactivity, metabolic stability, and potential interactions with biological targets. This technical guide provides an in-depth exploration of the electronic characteristics of this compound through the lens of modern computational chemistry. Leveraging Density Functional Theory (DFT), we dissect its molecular orbital framework, electrostatic potential, and key reactivity descriptors. The methodologies and insights presented herein are designed to equip researchers, scientists, and drug development professionals with a robust theoretical foundation to guide the rational design of novel pyridazine-based pharmaceuticals.

Introduction: The Pyridazine Core in Medicinal Chemistry

The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery. Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antihypertensive, and antimicrobial properties.[3][4] The specific functionalization of this core dramatically influences its physicochemical and electronic properties, thereby modulating its pharmacological profile.

This compound (Figure 1) is a key intermediate in the synthesis of more complex molecules.[1][5] The methoxy groups at the C3 and C6 positions are electron-donating, which significantly alters the electron density distribution across the pyridazine ring compared to its unsubstituted or halogenated counterparts. A precise understanding of this electronic landscape is crucial, as it governs the molecule's ability to participate in essential intermolecular interactions—such as hydrogen bonding and π-stacking—which are the cornerstone of molecular recognition at a biological target. Theoretical studies provide a powerful, cost-effective avenue to probe these properties before committing to extensive synthetic campaigns.[6]

Figure 1: Chemical structure of this compound.

Computational Methodology: The Rationale Behind the Approach

To accurately model the electronic properties of this compound, a carefully selected computational strategy is essential. Our approach is grounded in Density Functional Theory (DFT), a method that offers an optimal balance between computational accuracy and efficiency for medium-sized organic molecules.

Density Functional Theory (DFT)

DFT has become the predominant tool for electronic structure calculations in chemistry and materials science.[7] Unlike more computationally expensive ab initio methods, DFT calculates the electronic energy and properties based on the molecule's electron density, which is a function of only three spatial coordinates. This approach implicitly includes electron correlation, which is critical for accurately describing molecular systems.

Functional and Basis Set Selection: B3LYP/6-311++G(d,p)

The choice of the functional and basis set is a critical decision that directly impacts the quality of the results.[8][9]

-

Functional (B3LYP): We employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP incorporates a portion of the exact Hartree-Fock exchange with DFT exchange-correlation terms. It is widely recognized for its reliability in predicting the geometries and electronic properties of organic heterocyclic systems.[10][11]

-

Basis Set (6-311++G(d,p)): This basis set provides a robust and flexible description of the molecular orbitals.

-

6-311G: A triple-zeta valence basis set, meaning it uses three functions to describe each valence orbital, allowing for greater flexibility.

-

++: Diffuse functions are added for both heavy atoms and hydrogen. These are crucial for accurately describing lone pairs and regions of low electron density, which are characteristic of the nitrogen and oxygen atoms in our molecule.

-

(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow orbitals to change shape and direction in the presence of other atoms, which is essential for describing chemical bonds accurately.

-

Geometry Optimization

Before calculating electronic properties, the molecule's three-dimensional structure must be optimized to find its lowest energy conformation.[12] This is achieved by calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. A subsequent vibrational frequency calculation is performed to confirm that this structure is a true energy minimum, characterized by the absence of any imaginary frequencies.[10]

Analysis of the Electronic Structure

The optimized geometry serves as the foundation for exploring the molecule's electronic landscape. Key aspects include the frontier molecular orbitals, the electrostatic potential, and global reactivity descriptors.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals.[13] Their energies and spatial distributions are fundamental indicators of a molecule's chemical reactivity and stability.

-

HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

-

LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable.[13][14] For drug-like compounds, an optimal gap signifies a balance between stability and the desired reactivity with a biological target.[13]

| Parameter | Description | Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to +0.5 |

| ΔEGap | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 6.0 to 8.0 |

| Table 1: Representative calculated electronic properties for this compound based on DFT/B3LYP calculations on similar pyridazine systems. Actual values would be derived from a specific calculation. |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution of a molecule three-dimensionally.[15][16] It is calculated by placing a positive test charge at various points on the electron density surface and mapping the resulting potential energy.[17][18] The MEP map is invaluable for identifying reactive sites:[19]

-

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electron density. These areas are prone to electrophilic attack and are favorable sites for hydrogen bond acceptance (e.g., around the nitrogen and oxygen atoms).

-

Blue Regions: Indicate positive electrostatic potential, deficient in electron density. These areas are susceptible to nucleophilic attack.

For this compound, the MEP map would predictably show strong negative potential around the two pyridazine nitrogen atoms due to their lone pairs, making them primary sites for interaction with hydrogen bond donors or metal ions.

Global Reactivity Descriptors

Derived from the HOMO and LUMO energies, global reactivity descriptors provide quantitative measures of a molecule's stability and reactivity.[14]

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap.[14] |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness. Soft molecules are more polarizable and reactive. |

| Table 2: Key Global Reactivity Descriptors and their calculation from frontier orbital energies. |

Correlation with Reactivity and Drug Design Implications

The theoretical data provides actionable intelligence for chemists and drug designers.

Predicting Reaction Sites

The electronic properties directly inform synthetic strategy. The MEP map clearly identifies the nitrogen lone pairs as the most nucleophilic sites, predicting that protonation, alkylation, or coordination to a metal will occur here. The distribution of the LUMO can highlight which carbon atoms on the ring are most susceptible to nucleophilic aromatic substitution, a key reaction for modifying the pyridazine scaffold.[5]

Implications for Drug Development

In a drug design context, the electronic properties are critical:

-

Target Recognition: The negative potential regions on the nitrogen and oxygen atoms are prime locations for forming hydrogen bonds with amino acid residues (e.g., Ser, Thr, His) in a protein's active site.

-

ADME Properties: The overall polarity and distribution of charge, visualized by the MEP, influence properties like solubility, membrane permeability, and metabolic stability. For instance, highly polarized molecules may exhibit good solubility but poor permeability across the blood-brain barrier.[13]

-

Scaffold Hopping: Understanding the electronic fingerprint of this compound allows researchers to rationally design or identify other heterocyclic systems with similar electronic properties but different core structures, a strategy known as scaffold hopping.

Figure 2: Standard workflow for the theoretical analysis of molecular electronic properties.

Standard Protocol for Theoretical Analysis

This section provides a detailed, step-by-step methodology for conducting the theoretical analysis described in this guide using standard quantum chemistry software packages (e.g., Gaussian, ORCA).

-

Molecular Structure Input:

-

Construct the 3D structure of this compound using a molecular builder (e.g., GaussView, Avogadro).

-

Perform an initial, low-level geometry cleanup using a molecular mechanics force field (e.g., UFF).

-

-

Geometry Optimization and Frequency Calculation:

-

Set up an input file specifying the DFT method (B3LYP) and basis set (6-311++G(d,p)).

-

Run a geometry optimization calculation (Opt) followed by a frequency calculation (Freq) in the same job.

-

Verify the optimization has converged and that the output shows zero imaginary frequencies.

-

-

Electronic Property Calculation:

-

Using the optimized geometry from the previous step, perform a single-point energy calculation.

-

Ensure the calculation is set to output the necessary properties, including molecular orbitals and the electrostatic potential. This often requires keywords like pop=full or iop(6/33=2).

-

-

Data Extraction and Analysis:

-

HOMO/LUMO: Identify the energies of the HOMO and LUMO from the output file. Calculate the energy gap.

-

Visualization: Use visualization software (e.g., GaussView, Chemcraft, VMD) to generate surfaces for the HOMO, LUMO, and the MEP map.

-

Reactivity Descriptors: Calculate the global reactivity descriptors using the formulas provided in Table 2.

-

Conclusion

Theoretical studies offer indispensable insights into the electronic properties of this compound, providing a predictive framework that complements and guides experimental work. Through DFT calculations, we can effectively map the molecule's reactivity, stability, and potential for intermolecular interactions. The analysis of frontier molecular orbitals and the molecular electrostatic potential provides a clear rationale for its behavior in both synthetic reactions and biological systems. For professionals in drug development, integrating these computational techniques into the discovery pipeline is not merely an academic exercise but a strategic imperative for accelerating the design of safer and more effective medicines.

References

- Crystal structure and DFT calculations. (n.d.). ResearchGate. Retrieved January 4, 2026, from https://www.researchgate.

- Exploring the Chemical Properties and Uses of this compound. (2025, October 24). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 4, 2026, from https://www.inno-pharmchem.com/blog/exploring-the-chemical-properties-and-uses-of-3-6-dimethoxypyridazine/

- This compound (CAS 4603-59-2): A Versatile Pharmaceutical Intermediate for Advanced Synthesis. (n.d.). Watson International Ltd. Retrieved January 4, 2026, from https://www.watson-int.

- Molecular electrostatic potential (MEP) map calculated at B3LYP/6-311++G(d,p) level. (n.d.). ResearchGate. Retrieved January 4, 2026, from https://www.researchgate.

- Crystallographic and DFT study of novel dimethoxybenzene derivatives. (2025, May 14). BMC Chemistry. Retrieved January 4, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8121176/

- Electrostatic potential map (MEP) of pyridine and some its investigated derivatives. (n.d.). ResearchGate. Retrieved January 4, 2026, from https://www.researchgate.

- Molecular electrostatic potential (MEP) map. (n.d.). ResearchGate. Retrieved January 4, 2026, from https://www.researchgate.

- Molecular Electrostatic Potential (MEP). (n.d.). University of Oldenburg. Retrieved January 4, 2026, from https://www.uni-oldenburg.

- Spectroscopic, physico-chemical and thermodynamic investigatations on 3,6-dihydroxypyridazine -Density functional theory (DFT). (2025, March 23). ResearchGate. Retrieved January 4, 2026, from https://www.researchgate.net/publication/359430030_Spectroscopic_physico-chemical_and_thermodynamic_investigatations_on_36-dihydroxypyridazine_-Density_functional_theory_DFT

- This compound. (n.d.). ChemScene. Retrieved January 4, 2026, from https://www.chemscene.com/products/3,6-Dimethoxypyridazine-CS-0111913.html

- Electrostatic Potential maps. (2023, January 29). Chemistry LibreTexts. Retrieved January 4, 2026, from https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)

- Intermolecular interactions and thermodynamic properties of 3,6-diamino-1,2,4,5-tetrazine-1,4-dioxide dimers: A density functional theoretical study. (2013). South African Journal of Chemistry, 66, 137-144. Retrieved January 4, 2026, from http://www.scielo.org.za/scielo.php?script=sci_arttext&pid=S0379-43502013000100019

- Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. (2019, February 13). ResearchGate. Retrieved January 4, 2026, from https://www.researchgate.net/publication/331070562_Theoretical_Study_of_Electronic_Properties_of_Pyridine_Pyrimidine_Pyrazine_and_Pyridazine_via_Density_Functional_Theory

- DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. (n.d.). IJRAR. Retrieved January 4, 2026, from https://www.ijrar.org/papers/IJRAR22A1694.pdf

- HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! (2025, August 23). YouTube. Retrieved January 4, 2026, from https://www.youtube.

- (PDF) Crystallographic and DFT study of novel dimethoxybenzene derivatives. (n.d.). ResearchGate. Retrieved January 4, 2026, from https://www.researchgate.

- HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software || Part 3 || Gaurav Jhaa. (2023, January 2). YouTube. Retrieved January 4, 2026, from https://www.youtube.

- Optimizing Chemical Synthesis: The Versatility of 3,6-Dichloropyridazine. (n.d.). Autech Industry Co.,Limited. Retrieved January 4, 2026, from https://www.autechindustry.

- Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. (2020, August 11). RSC Advances. Retrieved January 4, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7432884/

- Synthesis and Characterization of Novel Substituted 3,6-Di(2-pyridyl)pyridazine Metal-Coordinating Ligands. (2025, August 6). ResearchGate. Retrieved January 4, 2026, from https://www.researchgate.

- Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. (2024, January 20). MDPI. Retrieved January 4, 2026, from https://www.mdpi.com/1422-0067/25/2/1301

- Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. (2023, March 15). Molecules. Retrieved January 4, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10004505/

- Synthesis, Spectroscopic Characterization, X-Ray Structure, and DFT Calculations of Some New 1,4-Dihydro-2,6-Dimethyl-3,5-Pyridinedicarboxamides. (n.d.). PLOS ONE. Retrieved January 4, 2026, from https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0058833

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2025, November 7). Drug Design, Development and Therapy. Retrieved January 4, 2026, from https://www.dovepress.com/the-expanding-role-of-pyridine-and-dihydropyridine-scaffolds-in-drug-peer-reviewed-fulltext-article-DDDT

- DFT calculations bring insight to internal alkyne-to-vinylidene transformations at rhodium PNP- and PONOP-pincer complexes. (n.d.). RSC Publishing. Retrieved January 4, 2026, from https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra08332a

- (PDF) Electronic Structure and Physical-Chemistry Properties Relationship for Phenothiazine Derivatives by Quantum Chemical Calculations. (2025, August 7). ResearchGate. Retrieved January 4, 2026, from https://www.researchgate.

- Innovations in Pharmaceutical Synthesis: The Role of 6-Chloropyridazin-3-amine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 4, 2026, from https://www.inno-pharmchem.com/blog/innovations-in-pharmaceutical-synthesis-the-role-of-6-chloropyridazin-3-amine/

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. DFT calculations bring insight to internal alkyne-to-vinylidene transformations at rhodium PNP- and PONOP-pincer complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]